molecular formula C7H6N4 B099889 5-Phenyl-1H-tetrazole CAS No. 18039-42-4

5-Phenyl-1H-tetrazole

Cat. No. B099889
CAS RN: 18039-42-4
M. Wt: 146.15 g/mol
InChI Key: MARUHZGHZWCEQU-UHFFFAOYSA-N
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Description

5-Phenyl-1H-tetrazole is a synthetic organic heterocyclic compound that is part of the tetrazole family. Tetrazoles are characterized by a high nitrogen content and are among the most stable heterocycles. The 5-phenyl substitution on the tetrazole ring is significant because it is often used as a bioisosteric replacement for carboxylic acids in medicinal chemistry, due to its similar acidity but higher lipophilicity and metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, including 5-phenyl-1H-tetrazole, has seen significant advancements. Researchers have developed more efficient and eco-friendly methods, such as microwave-assisted synthesis, the use of heterogeneous catalysts, and nanoparticles as catalysts. These methods aim to improve the synthesis process in terms of yield, cost, and environmental impact . Additionally, a copper(II) complex immobilized onto activated multi-walled carbon nanotubes has been used as an efficient and recyclable catalyst for the synthesis of 5-substituted-1H-tetrazoles from corresponding nitriles .

Molecular Structure Analysis

The molecular structure of 5-phenyl-1H-tetrazole derivatives has been studied using various spectroscopic methods and theoretical calculations. For instance, the structure of 5-ethoxy-1-phenyl-1H-tetrazole, a related compound, has been analyzed through matrix isolation FT-IR and DFT calculations, revealing details about the conformational states and dihedral angles between the phenyl and tetrazole rings .

Chemical Reactions Analysis

5-Phenyl-1H-tetrazole and its derivatives participate in various chemical reactions. For example, 1-phenyl-1H-tetrazole-5-thiol has been used in a Markovnikov-selective formal hydroamination of styrenyl compounds, demonstrating the versatility of tetrazole derivatives in synthetic chemistry . The photochemistry of related tetrazole compounds has also been explored, showing that photodecomposition can lead to the formation of carbodiimides and other photoproducts, which may have industrial and medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-phenyl-1H-tetrazole derivatives are influenced by the tetrazole ring and the phenyl substituent. These compounds exhibit properties such as high nitrogen content, acidity comparable to carboxylic acids, and increased lipophilicity. The photostability and photoreactivity of these compounds have been studied, revealing potential for applications in various fields, including medicinal chemistry and material sciences . Additionally, the fluorescent properties of some tetrazole-based complexes have been investigated, which could have implications for their use in optical materials .

Scientific Research Applications

Green Synthesis of Antibacterially Active Compounds

5-Phenyl-1H-tetrazole has been utilized in green chemistry, specifically in the synthesis of antibacterially active 1-carbamoyl-1-phenylureas. This process involves a novel, recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole, showing advantages such as high yields, short reaction times, and green reaction conditions (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).

Corrosion Inhibition

Studies have shown that 5-Phenyl-1H-tetrazole derivatives can act as effective corrosion inhibitors. For example, its derivatives have been studied for their inhibitive effect on aluminum corrosion in acidic solutions, indicating they act as cathodic-type inhibitors and adhere to a Langmuir adsorption isotherm (Khaled & Al‐qahtani, 2009).

Synthesis of Organic Compounds

5-Phenyl-1H-tetrazole is used in organic synthesis, such as in the regioselective formal hydroamination of styrenes, which leads to the formation of tetrazolothione moieties (Savolainen, Han, & Wu, 2014).

Photobiological Studies

The compound has been the subject of photobiological studies, like the investigation of the UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole (Gómez-Zavaglia, Reva, Frija, Cristiano, & Fausto, 2006).

Molecular Docking and Structural Analysis

Molecular docking studies and X-ray crystallography have been conducted on various 5-Phenyl-1H-tetrazole derivatives. These studies help in understanding the molecular interactions and structural characteristics of these compounds (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities

Several studies have been conducted on the synthesis and evaluation of 5-Phenyl-1H-tetrazole derivatives for their antimicrobial and antifungal activities, indicating their potential in pharmaceutical applications (Mohite & Bhaskar, 2010).

Anticancer and Antiproliferative Effects

Research has also been done on the synthesis of 1,4-diaryl tetrazol-5-ones, derived from 5-Phenyl-1H-tetrazole, which exhibit antiproliferative effects against various cancer cell lines, highlighting its potential in cancer research (Gundugola et al., 2010).

Quantum Chemical Calculations and Monte Carlo Simulations

Quantum chemical calculations and Monte Carlo simulations have been used to study the anti-corrosive behavior of tetrazole derivatives, including 5-Phenyl-1H-tetrazole, on various metal surfaces in acidic mediums (Bourzi et al., 2020).

Safety And Hazards

According to the safety data sheet, 5-Phenyl-1H-tetrazole is a flammable solid and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The reported experimental tests suggest 5-Phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion . It is also being considered for use in the development of antifungal drugs .

properties

IUPAC Name

5-phenyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARUHZGHZWCEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044858
Record name 5-Phenyl-1H-tetrazole
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Phenyl-1H-tetrazole

CAS RN

18039-42-4
Record name 5-Phenyltetrazole
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Record name 5-Phenyl-1H-tetrazole
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Record name 5-Phenyltetrazole
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Record name 2H-Tetrazole, 5-phenyl-
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Record name 5-Phenyl-1H-tetrazole
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Record name 5-phenyl-1H-tetrazole
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Record name 5-PHENYL-1H-TETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
ESM Sherif - Industrial & Engineering Chemistry Research, 2013 - ACS Publications
A comparative study on the inhibition of iron corrosion in 3.5 wt % NaCl solutions by 5-phenyl-1H-tetrazole (PHTA) and 3-amino-1,2,4-triazole (ATA) was investigated using a variety of …
Number of citations: 0 pubs.acs.org
N Kaushik, N Kumar, A Kumar - Indian Journal of Pharmaceutical …, 2016 - ijpsonline.com
A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives (4a-j) have been synthesized by the reaction of 1-(5-substitutedphenyl-1H-tetrazol-1-…
Number of citations: 0 www.ijpsonline.com
BJ Al-Hourania, R McDonald… - Jord J Chem, 2015 - platform.almanhal.com
… Figure 2: (Left) Docked structure of the 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1Htetrazole … }-5-phenyl-1H-tetrazole and the amino acid residues Ser530, Tyr385, Arg120, and Tyr355. …
Number of citations: 0 platform.almanhal.com
M Seki - Synthesis, 2012 - thieme-connect.com
An efficient protocol for C–H arylation of 1-benzyl-5-phenyl-1H-tetrazole has been developed which involves an extremely small amount of commercially available [RuCl 2 (p-cymene)] …
Number of citations: 0 www.thieme-connect.com
M Seki, Y Takahashi - Synthesis, 2021 - thieme-connect.com
… C–H arylation of 1-benzyl-5-phenyl-1H-tetrazole with aryl bromides carrying methyl 2-ethoxybenzimidazole-7-carboxylate unexpectedly provided coupling products where ethyl group …
Number of citations: 0 www.thieme-connect.com
VH Bhaskar, PB Mohite - Journal of Optoelectronics and Biomedical …, 2011 - chalcogen.ro
… Introduction of 4-methoxy, 4-dimethylamino group group in 1-[5(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole have shown minimum or no analgesic activity. …
Number of citations: 0 chalcogen.ro
AX Tian, XB Ji, R Xiao, HP Ni, Y Tian… - Journal of …, 2017 - Taylor & Francis
… Three Keggin-based compounds containing Ag I belts and cycles constructed from 5-phenyl-1H-tetrazole (L 1 ) and its derivative 5-m-tolyl-1H-tetrazole (L 2 ), [Ag 9 L 1 5 (PW V W VI 11 …
Number of citations: 0 www.tandfonline.com
N Kaushik, N Kumar, A Kumar - Journal of Advanced …, 2015 - search.ebscohost.com
A new series of substituted 5-phenyl-1-(5-phenyl)-isoxazol-3-yl)-1H-tetrazole have been synthesized from the reaction of sodium azide, benzonitrile and ammonium chloride followed by …
Number of citations: 0 search.ebscohost.com
VH Bhaskar, PB Mohite - Journal of Optoelectronics and Biomedical …, 2010 - chalcogen.ro
… Introduction of 4-methoxy, 4-dimethylamino group group in 1-[5(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole have shown minimum or no analgesic activity. …
Number of citations: 0 chalcogen.ro
ESM Sherif, AH Seikh - Journal of Chemistry, 2013 - hindawi.com
… The aim was also extended to the study of the effect of 5-phenyl-1H-tetrazole (PHTA) on the inhibition of the corrosion of maraging steel in the 0.5 MH 2 SO 4 pickling solution after the …
Number of citations: 0 www.hindawi.com

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